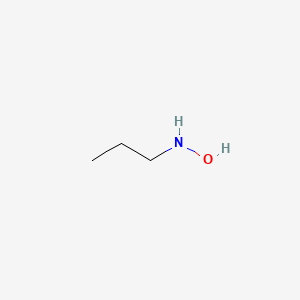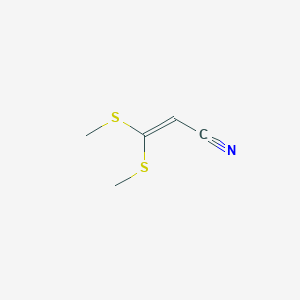
3,3-bis(methylthio)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(methylthio)acrylonitrile is a chemical compound with the molecular formula C5H7NS2 and a molecular weight of 145.25 g/mol . . This compound is characterized by the presence of two methylthio groups attached to the propenenitrile backbone, making it a unique and interesting molecule for various chemical applications.
Méthodes De Préparation
The synthesis of 3,3-bis(methylthio)acrylonitrile involves several steps. One common method includes the reaction of acrylonitrile with dimethyl disulfide under specific conditions to introduce the methylthio groups . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound for commercial applications.
Analyse Des Réactions Chimiques
3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced sulfur-containing compounds.
Substitution: The methylthio groups in the compound can undergo substitution reactions with nucleophiles such as amines or thiols
Applications De Recherche Scientifique
3,3-bis(methylthio)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of 3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying biological systems.
Comparaison Avec Des Composés Similaires
3,3-bis(methylthio)acrylonitrile can be compared with other similar compounds such as:
3,3-Bis(methylthio)-2-nitropropenenitrile: This compound has a similar structure but with a nitro group, which can significantly alter its chemical reactivity and applications.
This compound: Another closely related compound with similar properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility for various applications in research and industry.
Propriétés
Numéro CAS |
51245-80-8 |
|---|---|
Formule moléculaire |
C5H7NS2 |
Poids moléculaire |
145.3 g/mol |
Nom IUPAC |
3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |
Clé InChI |
HFVCCDWVYQHTNK-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine](/img/structure/B8791815.png)

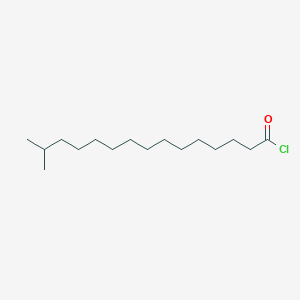

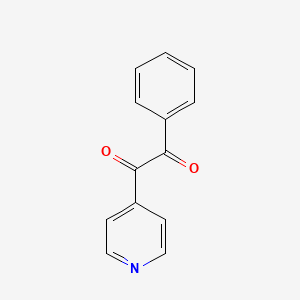
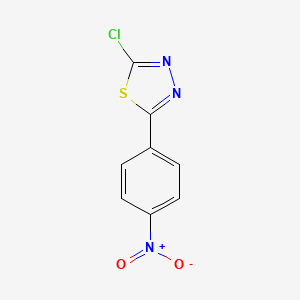


![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)

![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)
![Tert-butyl 3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8791913.png)

